molecular formula C10H11NO5S B8096132 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B8096132
M. Wt: 257.27 g/mol
InChI Key: JJRUJESEFSYUEZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an oxathiazolidine ring with a carboxylate group and a benzyl protecting group.

Preparation Methods

The synthesis of 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of benzyl chloroformate with 1,2,3-oxathiazolidine-3-carboxylic acid in the presence of a base . The reaction conditions often include the use of organic solvents such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can occur through the formation of covalent bonds with the active site of the enzyme, leading to a decrease in enzyme activity. The pathways involved in its mechanism of action are still under investigation, but they are believed to include the modulation of cellular signaling pathways .

Comparison with Similar Compounds

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

benzyl 2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c12-10(11-6-7-16-17(11,13)14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRUJESEFSYUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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